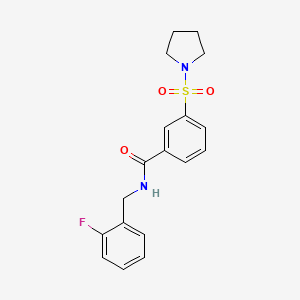

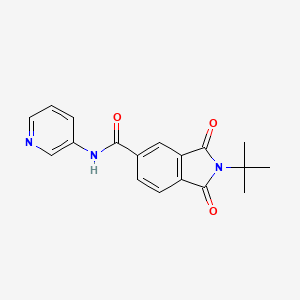

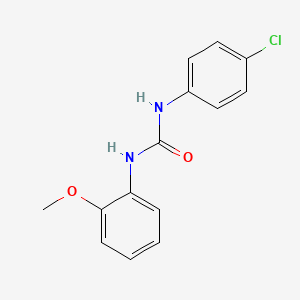

![molecular formula C16H14F3NO3 B5757573 2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)

2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the maturation and activation of B-cells. Dysregulation of BTK has been linked to various autoimmune diseases and B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide targets BTK, a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor, leading to the activation of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. Dysregulation of BTK has been implicated in the pathogenesis of B-cell malignancies and autoimmune diseases.

This compound binds to the active site of BTK, inhibiting its kinase activity and downstream signaling. This compound also induces the degradation of BTK, leading to sustained inhibition of B-cell receptor signaling. This compound has shown selective inhibition of BTK, with minimal effects on other kinases, such as Tec and Itk.

Biochemical and Physiological Effects

This compound has been shown to induce apoptosis and inhibit the proliferation of CLL and MCL cells in vitro and in vivo. This compound also modulates the immune microenvironment by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and enhancing the activity of immune effector cells, such as natural killer (NK) cells and T-cells.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, favorable pharmacokinetic and pharmacodynamic profiles, and well-tolerated safety profile. This compound can be used in combination with other targeted therapies to enhance its therapeutic efficacy. However, this compound has some limitations, including its relatively short half-life and the potential for drug resistance due to the development of mutations in BTK.

Orientations Futures

For 2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide include the development of more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. The combination of this compound with other targeted therapies and immunotherapies may enhance its therapeutic efficacy and overcome drug resistance. The identification of biomarkers that predict response to this compound may help to personalize treatment for patients with B-cell malignancies. The investigation of the role of BTK in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, may expand the therapeutic applications of BTK inhibitors.

Méthodes De Synthèse

The synthesis of 2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves a series of chemical reactions starting from 2-methylphenol and 4-trifluoromethoxyaniline. The final product is obtained through a coupling reaction between the intermediate and acetic anhydride. The purity and yield of this compound can be optimized by using different solvents, reaction temperatures, and reaction times.

Applications De Recherche Scientifique

2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the proliferation of B-cells. This compound also showed synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in inhibiting the growth of CLL and MCL cells.

In clinical trials, this compound has shown promising results in treating relapsed or refractory CLL and MCL. A phase 1 study showed that this compound was well-tolerated and had favorable pharmacokinetic and pharmacodynamic profiles. The most common adverse events were mild or moderate, including diarrhea, fatigue, and nausea. This compound also demonstrated significant clinical activity, with an overall response rate of 50% in CLL patients and 60% in MCL patients.

Propriétés

IUPAC Name |

2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3/c1-11-4-2-3-5-14(11)22-10-15(21)20-12-6-8-13(9-7-12)23-16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZJJIQLEDFZKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)

![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)